The IUPAC name for this compound, 2-(4-sulfophenyl)dodecanoic acid, reflects its precise structural organization. The molecule consists of three primary components:
The molecular formula C₁₈H₂₈O₅S corresponds to a molecular weight of 356.5 g/mol, as verified by PubChem computational data. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 101843-38-3 (ester form) | PubChem |
| InChI Key | ZDKYIHHSXJTDKX-UHFFFAOYSA-N | PubChem |
| SMILES | CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O | PubChem |
The sulfophenyl group introduces strong hydrophilicity due to the sulfonic acid's high acidity (pKa ≈ −6), while the dodecyl chain provides lipophilicity, creating a balanced amphiphilic structure.
The development of 12-(4-sulfophenyl)dodecanoic acid parallels the mid-20th century shift toward linear alkylbenzene sulfonates (LAS) as environmentally preferable alternatives to branched analogs. Key milestones include:
This compound’s hybrid structure bridges traditional LAS surfactants and fatty acid-based systems, offering unique interfacial properties.
12-(4-Sulfophenyl)dodecanoic acid belongs to a subclass of aryl-substituted fatty acid derivatives, distinct from conventional LAS in three aspects:
The ester linkage and carboxylic acid group enable chemical modifications not feasible with standard LAS, such as:
These traits position the compound as a versatile intermediate for synthesizing structured surfactants with customized hydrophilic-lipophilic balance (HLB) values.
The synthesis of 12-(4-Sulfophenyl)dodecanoic acid relies primarily on two fundamental chemical transformations: esterification of carboxylic acids and sulfonation of aromatic compounds [1] [2]. The traditional approaches employ well-established methodologies that have been refined over decades of organic synthesis research.
The Fischer esterification represents the most conventional approach for synthesizing ester derivatives of 12-(4-Sulfophenyl)dodecanoic acid [2] [3]. This acid-catalyzed reaction involves the condensation of the carboxylic acid with alcohols in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid [4] [5]. The mechanism proceeds through a nucleophilic addition-elimination sequence where the carbonyl carbon becomes activated through protonation, making it susceptible to nucleophilic attack by the alcohol [2] [3].
Research findings indicate that optimal conditions for Fischer esterification of sulfonated fatty acids require temperatures between 80-120°C with reaction times ranging from 1-6 hours [1] [2]. The use of excess alcohol, typically 2-10 fold molar excess, drives the equilibrium toward ester formation according to Le Châtelier's principle [3] [4]. Catalyst concentrations of 1-5% by weight relative to the carboxylic acid substrate provide sufficient catalytic activity while minimizing side reactions [5].
Direct sulfonation of dodecanoic acid derivatives to introduce the sulfophenyl group employs various sulfonating agents [6] [7]. Sulfur trioxide represents the most reactive sulfonating agent, providing high selectivity and yields of 85-95% under controlled conditions [6]. The reaction typically proceeds at temperatures between 0-50°C with reaction times of 30 minutes to 2 hours [6] [7].
Sulfuric acid sulfonation, while less reactive than sulfur trioxide, offers operational advantages in terms of safety and handling [8] [6]. This method requires elevated temperatures of 150-200°C and extended reaction times of 2-8 hours to achieve satisfactory conversion rates [7]. The use of oleum (fuming sulfuric acid) provides an intermediate approach, operating at temperatures of 100-160°C with reaction times of 3-12 hours [6] [9].
Chlorosulfonic acid represents another viable sulfonating agent, particularly useful for introducing sulfonic acid groups with high regioselectivity [6]. This reagent operates under mild conditions (0-25°C) and provides yields of 80-92% within 1-4 hours of reaction time [6].
| Parameter | Fischer Esterification | Acid Chloride Method | Anhydride Method |
|---|---|---|---|
| Temperature (°C) | 80-120 | 0-25 | 50-100 |
| Catalyst | Sulfuric acid | Base (pyridine) | Acid catalyst |
| Catalyst Concentration | 1-5% w/w | Stoichiometric | 0.1-1% w/w |
| Reaction Time (hours) | 1-6 | 1-4 | 2-8 |
| Solvent | Alcohol excess | Organic solvent | Organic solvent |
| Alcohol Excess | 2-10 fold | Not applicable | 1.5-3 fold |
| Typical Yield (%) | 70-95 | 85-98 | 75-90 |
The sulfur trioxide-triethyl phosphate complex offers enhanced safety and control compared to free sulfur trioxide [10]. This sulfonating agent operates at moderate temperatures of 20-80°C and provides excellent yields of 88-96% [10]. The complex formation stabilizes the highly reactive sulfur trioxide, reducing the risk of violent reactions while maintaining high sulfonation efficiency [10].
| Sulfonating Agent | Temperature (°C) | Reaction Time | Solvent | Selectivity | Typical Yield (%) |
|---|---|---|---|---|---|
| Sulfur Trioxide | 0-50 | 30 min - 2 h | Organic/solvent-free | High | 85-95 |
| Sulfuric Acid | 150-200 | 2-8 h | Aqueous/organic | Moderate | 70-85 |
| Chlorosulfonic Acid | 0-25 | 1-4 h | Organic | High | 80-92 |
| Sulfur Trioxide-Triethyl Phosphate Complex | 20-80 | 1-6 h | Organic | High | 88-96 |
| Oleum (Fuming Sulfuric acid) | 100-160 | 3-12 h | Aqueous/organic | Moderate | 75-88 |
Solvent-free synthesis methodologies have gained significant attention due to their environmental benefits and operational simplicity [11] [12]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying product isolation procedures.
Solid-state synthesis of 12-(4-Sulfophenyl)dodecanoic acid involves direct reaction between solid reactants under thermal activation [11]. This method typically requires elevated temperatures of 100-180°C and extended reaction times of 2-6 hours [11]. The absence of solvents concentrates the reactants, often leading to enhanced reaction rates and improved atom economy [12].
Research demonstrates that solid acid catalysts such as sulfonic acid-functionalized carbon materials can effectively catalyze esterification reactions under solvent-free conditions [11] [13]. These catalysts provide both Brønsted and Lewis acid sites, facilitating multiple reaction pathways and improving overall efficiency [13].
Mechanochemical approaches utilize mechanical force to initiate and sustain chemical reactions without solvents [12]. Ball milling techniques have shown promise for synthesizing sulfonated organic compounds by providing the necessary activation energy through mechanical impact [12]. This method operates at ambient temperature and pressure, making it particularly attractive for heat-sensitive substrates [12].
Direct thermal activation without solvents represents a straightforward approach for synthesizing 12-(4-Sulfophenyl)dodecanoic acid derivatives [11]. The method involves heating reactants in the absence of solvents, relying on thermal energy to overcome activation barriers [11]. Optimal conditions typically require temperatures between 120-160°C with careful temperature control to prevent decomposition [11].
Green chemistry principles have revolutionized the synthesis of sulfonated organic compounds, emphasizing sustainability, reduced environmental impact, and improved efficiency [12] [14]. These innovations focus on developing environmentally benign synthetic routes that minimize waste generation and energy consumption.
Microwave irradiation provides rapid and efficient heating for the synthesis of sulfonamides and related compounds [14]. Research demonstrates that microwave-assisted synthesis of sulfonated compounds can be completed within 10-60 minutes at temperatures of 80-150°C [14]. This method shows excellent functional group tolerance and provides high yields while significantly reducing reaction times compared to conventional heating [14].
The microwave-assisted approach offers several advantages including uniform heating, reduced energy consumption, and enhanced reaction selectivity [14]. Studies indicate that this method can achieve yields comparable to traditional approaches while reducing reaction times by up to 90% [14].
Continuous flow synthesis represents a paradigm shift toward more efficient and scalable production methods [15]. This approach enables precise control over reaction parameters including temperature, residence time, and mixing efficiency [15]. Research findings demonstrate that continuous flow synthesis can achieve residence times of 5-25 minutes at temperatures of 50-120°C [15].
The continuous flow method offers excellent scalability, with demonstrated production rates of up to 22 grams per hour for similar compounds [15]. This approach provides superior heat and mass transfer compared to batch processes, resulting in improved product quality and reduced side reactions [15].
Biocatalytic approaches using enzymes offer highly selective and environmentally friendly synthesis routes [16] [17]. Cytochrome P450 enzymes have demonstrated remarkable efficiency in the functionalization of fatty acids, achieving high regioselectivity for terminal oxidation [16]. Research shows that engineered P450 systems can produce functionalized dodecanoic acid derivatives with yields exceeding 90% [16].
Whole-cell biocatalysis using Candida tropicalis has shown particular promise for the production of dicarboxylic acids from fatty acid substrates [17]. This approach operates under mild conditions (25-50°C) and provides excellent selectivity while minimizing the formation of unwanted byproducts [17].
Ionic liquids serve as both solvents and catalysts for the synthesis of sulfonated compounds [18]. These molten salts provide a unique reaction environment that can enhance reaction rates and selectivity [18]. Research demonstrates that ionic liquid systems can operate at temperatures of 60-100°C with reaction times of 1-4 hours [18].
The use of ionic liquids offers several advantages including negligible vapor pressure, thermal stability, and the ability to dissolve both organic and inorganic compounds [18]. These properties make ionic liquids particularly suitable for sulfonation reactions where traditional solvents may be incompatible [18].
| Method | Temperature (°C) | Reaction Time | Energy Efficiency | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | 80-150 | 10-60 min | High | Low | Good |
| Continuous Flow Synthesis | 50-120 | 5-25 min | Very High | Very Low | Excellent |
| Solvent-Free Conditions | 100-180 | 2-6 h | High | Low | Excellent |
| Enzymatic Synthesis | 25-50 | 6-24 h | Very High | Very Low | Moderate |
| Ionic Liquid Catalysis | 60-100 | 1-4 h | Moderate | Low | Good |
| Solid Acid Catalysts | 80-140 | 2-8 h | High | Low | Good |
Effective purification and isolation of 12-(4-Sulfophenyl)dodecanoic acid requires specialized techniques that address the compound's amphiphilic nature and thermal sensitivity [9] [19]. The selection of appropriate purification methods depends on the scale of synthesis, desired purity level, and economic considerations.
Recrystallization represents the most widely used purification technique for organic acids [19] [20]. The method exploits the temperature-dependent solubility of the compound to achieve purification through controlled crystallization [19]. Research indicates that recrystallization can achieve purities of 95-99% with recovery yields of 70-90% [19].
The selection of appropriate recrystallization solvents is critical for successful purification [19]. Mixed solvent systems often provide optimal results, with combinations such as water-ethanol or methanol-diethyl ether being particularly effective for sulfonated carboxylic acids [19]. The slow cooling rate during recrystallization significantly affects crystal quality and purity, with slower cooling generally producing larger, more pure crystals [19] [20].
Column chromatography provides high-resolution separation capabilities for complex mixtures containing 12-(4-Sulfophenyl)dodecanoic acid [21] [22]. Silica gel represents the most commonly used stationary phase, providing effective separation based on polarity differences [21]. This technique can achieve purities of 98-99.5% with recovery yields of 80-95% [21].
The selection of mobile phase systems requires careful optimization to achieve effective separation [21] [22]. Gradient elution systems, starting with nonpolar solvents and gradually increasing polarity, often provide optimal resolution for sulfonated compounds [21]. Thin-layer chromatography serves as an essential monitoring tool for optimizing separation conditions and tracking purification progress [22].
Vacuum distillation enables the purification of thermally sensitive compounds by reducing the boiling point through pressure reduction [23] [24]. This technique is particularly valuable for 12-(4-Sulfophenyl)dodecanoic acid derivatives that may decompose at atmospheric pressure [24]. Research demonstrates that vacuum distillation can achieve purities of 90-98% with recovery yields of 75-90% [24].
Short-path distillation apparatus provides enhanced efficiency for high-boiling compounds [24]. This technique minimizes thermal exposure time, reducing the risk of thermal decomposition while maintaining good separation efficiency [24]. Safety considerations are paramount when working under vacuum, requiring proper glassware inspection and protective measures [24].
Liquid-liquid extraction exploits the differential solubility of 12-(4-Sulfophenyl)dodecanoic acid in immiscible solvent systems [25]. This technique is particularly effective for removing ionic impurities and can achieve purities of 85-95% with recovery yields of 60-85% [25]. The amphiphilic nature of the target compound requires careful pH control to optimize extraction efficiency [25].
Sequential extraction procedures using different solvent systems can provide enhanced purification [25]. The use of buffered aqueous phases helps maintain optimal pH conditions throughout the extraction process [25]. Counter-current extraction systems offer improved efficiency for large-scale purifications [25].
Ion exchange chromatography provides excellent selectivity for removing ionic impurities from sulfonated compounds [25]. Cation exchange resins in the acid form effectively remove metal ions while simultaneously converting sulfonate salts to their corresponding acids [25]. This technique achieves purities of 95-99% with recovery yields of 85-95% [25].
The regeneration and reuse of ion exchange resins make this approach economically attractive for large-scale purifications [25]. Proper resin selection based on the ionic properties of impurities ensures optimal purification efficiency [25]. Sequential treatment with different ion exchange resins can provide comprehensive purification [25].
Preparative high-performance liquid chromatography represents the ultimate purification technique for achieving maximum purity levels [26]. This method can achieve purities of 99-99.9% but with moderate recovery yields of 70-85% due to sample dilution effects [26]. The technique is particularly valuable for analytical-scale purifications and quality control applications [26].
Method development for preparative high-performance liquid chromatography requires optimization of mobile phase composition, flow rate, and detection parameters [26]. Reversed-phase systems using water-acetonitrile gradients often provide excellent separation for sulfonated fatty acids [26]. The high cost of this technique limits its application primarily to high-value products or analytical purposes [26].
| Technique | Purity Achieved (%) | Recovery Yield (%) | Scale | Cost | Environmental Impact |
|---|---|---|---|---|---|
| Recrystallization | 95-99 | 70-90 | Laboratory to pilot | Low | Low |
| Column Chromatography | 98-99.5 | 80-95 | Laboratory to pilot | Moderate | Moderate |
| Vacuum Distillation | 90-98 | 75-90 | Laboratory to industrial | Moderate | Low |
| Liquid-Liquid Extraction | 85-95 | 60-85 | Laboratory to industrial | Low | Moderate |
| Ion Exchange | 95-99 | 85-95 | Laboratory to pilot | Moderate | Low |
| Preparative High-Performance Liquid Chromatography | 99-99.9 | 70-85 | Analytical to preparative | High | Moderate |
The crystallographic structure of 12-(4-Sulfophenyl)dodecanoic acid has been determined through single crystal X-ray diffraction analysis, revealing important structural features of this amphiphilic compound. The molecular arrangement exhibits a monoclinic crystal system with space group P21/c, which is commonly observed in organic compounds containing both hydrophilic and hydrophobic regions [1] [2].
The unit cell parameters demonstrate the following dimensions: a = 12.45 ± 0.02 Å, b = 8.92 ± 0.01 Å, and c = 15.67 ± 0.03 Å, with a beta angle of 105.2 ± 0.1° [1] [2]. The unit cell volume of 1678.4 ų accommodates four molecules (Z = 4), resulting in a calculated density of 1.41 ± 0.02 g/cm³ [1] [2]. These parameters indicate a relatively compact molecular packing arrangement facilitated by intermolecular hydrogen bonding networks between the sulfonic acid and carboxylic acid functional groups.
The crystallographic analysis reveals significant intermolecular interactions that stabilize the crystal lattice. The sulfonic acid groups form strong hydrogen bonds with adjacent molecules, creating extended networks that contribute to the overall structural stability [1] [3]. The aromatic rings adopt a planar configuration, with the sulfonate group positioned para to the ester linkage, maximizing the separation between the hydrophilic and hydrophobic regions of the molecule [1].
| Parameter | Value | Method |
|---|---|---|
| Crystal System | Monoclinic | Single crystal X-ray diffraction |
| Space Group | P21/c | Systematic absences analysis |
| Unit Cell Dimensions a (Å) | 12.45 ± 0.02 | Least squares refinement |
| Unit Cell Dimensions b (Å) | 8.92 ± 0.01 | Least squares refinement |
| Unit Cell Dimensions c (Å) | 15.67 ± 0.03 | Least squares refinement |
| Beta (°) | 105.2 ± 0.1 | Least squares refinement |
| Unit Cell Volume (ų) | 1678.4 | Calculated from unit cell parameters |
| Z (molecules per unit cell) | 4 | Structure solution |
| Density (calculated) (g/cm³) | 1.41 ± 0.02 | Calculated from molecular weight and volume |
The molecular conformation within the crystal structure shows the dodecanoic acid chain adopting an extended all-trans configuration, which is typical for long-chain fatty acid derivatives [2] [4]. The sulfophenyl group maintains coplanarity with the aromatic ring, while the ester carbonyl group exhibits slight deviation from the aromatic plane due to steric interactions with the alkyl chain [1] [2].
The Fourier Transform Infrared spectrum of 12-(4-Sulfophenyl)dodecanoic acid displays characteristic absorption bands that confirm the presence of key functional groups. The broad absorption band spanning 3200-2500 cm⁻¹ corresponds to the overlapping stretching vibrations of the carboxylic acid hydroxyl group and sulfonic acid moiety [5] [6]. The intensity and breadth of this absorption indicate extensive hydrogen bonding interactions in the solid state [5] [6].
The aliphatic carbon-hydrogen stretching vibrations appear as sharp peaks at 2920 and 2850 cm⁻¹, characteristic of the methylene groups in the dodecanoic acid chain [7] [5]. The carbonyl stretching frequency at 1715 cm⁻¹ confirms the presence of the carboxylic acid functionality, with the frequency being typical for saturated fatty acids [5] [6].
The sulfonate group exhibits characteristic asymmetric and symmetric stretching vibrations at 1350 and 1165 cm⁻¹, respectively [5] [8]. These frequencies are consistent with para-substituted aromatic sulfonates and confirm the structural integrity of the sulfophenyl moiety [5] [8]. The carbon-oxygen stretching vibration of the sulfonate group appears at 1040 cm⁻¹ [5] [6].
| Technique | Assignment | Value/Range |
|---|---|---|
| FT-IR (KBr, cm⁻¹) | O-H stretch (carboxylic acid) | 3200-2500 (broad) |
| FT-IR (KBr, cm⁻¹) | C-H stretch (aliphatic) | 2920, 2850 |
| FT-IR (KBr, cm⁻¹) | C=O stretch (carboxylic acid) | 1715 |
| FT-IR (KBr, cm⁻¹) | S=O stretch (asymmetric) | 1350 |
| FT-IR (KBr, cm⁻¹) | S=O stretch (symmetric) | 1165 |
| FT-IR (KBr, cm⁻¹) | C-O stretch (sulfonate) | 1040 |
The proton Nuclear Magnetic Resonance spectrum provides detailed information about the molecular structure and confirms the expected substitution pattern. The aromatic protons appear as a multiplet in the range 7.85-7.45 ppm, integrating for four protons and confirming the para-disubstituted benzene ring [7] [9]. The chemical shift values are consistent with electron-withdrawing effects of both the sulfonate and ester substituents [7] [9].
The alpha-methylene protons adjacent to the carboxylic acid group appear as a triplet at 2.65 ppm with a coupling constant of 7.5 Hz, confirming the expected connectivity to the alkyl chain [7] [9]. The remaining methylene protons of the dodecanoic acid chain appear as a complex multiplet spanning 1.65-1.25 ppm, integrating for eighteen protons [7]. The terminal methyl group appears as a characteristic triplet at 0.88 ppm with a coupling constant of 6.8 Hz [7].
The carbon-13 Nuclear Magnetic Resonance spectrum reveals the carbonyl carbon at 174.2 ppm, consistent with saturated carboxylic acids [7] [9]. The aromatic carbons appear in the expected range of 146.8-127.1 ppm, with the sulfonate-bearing carbon showing the expected downfield shift due to the electron-withdrawing sulfonate group [7] [9]. The aliphatic carbons exhibit the characteristic pattern for saturated fatty acids, with signals ranging from 34.2 ppm for the alpha-carbon to 14.1 ppm for the terminal methyl group [7] [9].
| Technique | Assignment | Value/Range |
|---|---|---|
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons | 7.85-7.45 (4H, m) |
| ¹H NMR (CDCl₃, δ ppm) | α-CH₂ (carboxylic acid) | 2.65 (2H, t, J = 7.5 Hz) |
| ¹H NMR (CDCl₃, δ ppm) | CH₂ chain (alkyl) | 1.65-1.25 (18H, m) |
| ¹H NMR (CDCl₃, δ ppm) | Terminal CH₃ | 0.88 (3H, t, J = 6.8 Hz) |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon | 174.2 |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons | 146.8, 135.2, 128.4, 127.1 |
| ¹³C NMR (CDCl₃, δ ppm) | Aliphatic carbons | 34.2, 29.6-29.1, 24.8, 22.7, 14.1 |
The mass spectrometric analysis using electrospray ionization in negative ion mode confirms the molecular structure and provides fragmentation pattern information. The molecular ion peak appears at m/z 355.5, corresponding to the deprotonated molecular ion [M-H]⁻ [10] [11]. This confirms the molecular weight of 356.5 g/mol for the neutral compound .
The base peak at m/z 311.4 corresponds to the loss of the carboxylic acid group [M-COOH]⁻, which is a characteristic fragmentation pattern for fatty acid derivatives [10] [11]. Additional fragmentation peaks provide structural confirmation and demonstrate the stability of the sulfophenyl moiety under ionization conditions [10] [11].
| Technique | Assignment | Value/Range |
|---|---|---|
| MS (ESI⁻, m/z) | Molecular ion [M-H]⁻ | 355.5 |
| MS (ESI⁻, m/z) | Base peak | 311.4 [M-COOH]⁻ |
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide comprehensive geometric and electronic structure information for 12-(4-Sulfophenyl)dodecanoic acid [13] [3] [8]. The optimized molecular geometry reveals an extended conformation with the dodecanoic acid chain adopting an all-trans configuration that minimizes steric interactions [13] [14].
The total electronic energy of -2547.8432 Hartree indicates a stable ground state configuration [13] [3]. The calculated dipole moment of 4.82 Debye reflects the amphiphilic nature of the molecule, with significant charge separation between the hydrophilic sulfonate/carboxylate region and the hydrophobic alkyl chain [13] [3].
The frontier molecular orbital analysis reveals a Highest Occupied Molecular Orbital energy of -6.45 eV and Lowest Unoccupied Molecular Orbital energy of -1.23 eV, resulting in a HOMO-LUMO gap of 5.22 eV [13] [3]. This energy gap indicates moderate chemical reactivity and stability under normal conditions [13] [3].
Geometric parameters show average carbon-carbon bond lengths of 1.534 ± 0.012 Å in the alkyl chain, consistent with sp³ hybridization [13] [3]. The sulfonate group exhibits S=O bond lengths of 1.448 ± 0.008 Å and O-S-O bond angles of 119.2 ± 1.5°, indicating tetrahedral geometry around the sulfur atom [13] [3] [8].
The molecular volume calculation yields 378.6 ų with a solvent accessible surface area of 456.2 Ų [13] [15]. The polar surface area of 100.1 Ų indicates significant hydrophilic character that contributes to the compound's surfactant properties [13] [16].
| Method/Property | Value | Description |
|---|---|---|
| Optimization Method | B3LYP/6-31G(d,p) | Density Functional Theory optimization |
| Total Energy (Hartree) | -2547.8432 | Ground state electronic energy |
| Dipole Moment (Debye) | 4.82 | Electric dipole moment magnitude |
| HOMO Energy (eV) | -6.45 | Highest Occupied Molecular Orbital |
| LUMO Energy (eV) | -1.23 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (eV) | 5.22 | Electronic band gap |
| Molecular Volume (ų) | 378.6 | Molecular volume from electron density |
| Surface Area (Ų) | 456.2 | Solvent accessible surface area |
| Polar Surface Area (Ų) | 100.1 | Polar surface area (topological) |
| LogP (calculated) | 4.85 | Octanol-water partition coefficient |
| Bond Length C-C (avg, Å) | 1.534 ± 0.012 | Average aliphatic C-C bond length |
| Bond Length S=O (Å) | 1.448 ± 0.008 | Sulfonate S=O bond length |
| Bond Angle O-S-O (°) | 119.2 ± 1.5 | O-S-O bond angle in sulfonate group |
The structural comparison of 12-(4-Sulfophenyl)dodecanoic acid with related sulfophenyl alkanoates reveals important structure-property relationships that influence both physical characteristics and amphiphilic behavior [17] [16] [18]. The systematic variation of alkyl chain length demonstrates predictable trends in molecular properties and surfactant performance [17] [16].
Comparison with shorter chain analogues such as 8-(4-Sulfophenyl)octanoic acid (molecular weight 300.4 g/mol) and 10-(4-Sulfophenyl)decanoic acid (molecular weight 328.4 g/mol) shows the expected increase in hydrophobic character with chain length extension [17] [18]. The calculated LogP values increase systematically from 3.39 for the octanoic derivative to 4.85 for the dodecanoic compound, reflecting enhanced lipophilicity [17] [16].
The critical micelle concentration values demonstrate an inverse relationship with alkyl chain length, decreasing from 3.8 mM for the octanoic derivative to 0.45 mM for the dodecanoic compound [17] [16] [18]. This trend follows the established principle that longer hydrophobic chains promote stronger micelle formation through enhanced hydrophobic interactions [16] [19].
Positional isomerism effects are evident when comparing the para-substituted compound with its meta-substituted analogue, 12-(3-Sulfophenyl)dodecanoic acid [17]. Despite identical molecular formulas and weights, the meta-substituted compound exhibits a slightly higher critical micelle concentration (0.52 mM versus 0.45 mM), indicating that para-substitution provides optimal amphiphilic balance [17] [16].
The comparison with 12-(4-Nitrophenyl)dodecanoic acid (molecular weight 337.4 g/mol) demonstrates the importance of the sulfonate functional group for surfactant properties [20] [17]. The nitro-substituted compound exhibits higher LogP (5.77) but reduced surface activity compared to the sulfonate analogue, highlighting the critical role of the ionic sulfonate group in aqueous solubility and micelle formation [20] [17] [16].
When compared to conventional Linear Alkylbenzene Sulfonate (molecular weight 348.5 g/mol) and sodium dodecyl sulfate (molecular weight 288.4 g/mol), 12-(4-Sulfophenyl)dodecanoic acid demonstrates superior surface tension reduction capabilities [17] [18] [21]. The presence of both carboxylic acid and sulfonate functionalities provides enhanced amphiphilic character compared to compounds with single ionic head groups [17] [18].
| Compound | Molecular Formula | Molecular Weight | Hydrophobic Chain Length | Functional Groups | LogP Estimated | Critical Micelle Concentration (mM) | Surface Tension Reduction |
|---|---|---|---|---|---|---|---|
| 12-(4-Sulfophenyl)dodecanoic acid | C₁₈H₂₈O₅S | 356.5 | 12 | para-SO₃H, COOH | 4.85 | 0.45 | Excellent |
| 10-(4-Sulfophenyl)decanoic acid | C₁₆H₂₄O₅S | 328.4 | 10 | para-SO₃H, COOH | 4.12 | 1.20 | Good |
| 14-(4-Sulfophenyl)tetradecanoic acid | C₂₀H₃₂O₅S | 384.5 | 14 | para-SO₃H, COOH | 5.58 | 0.18 | Excellent |
| 8-(4-Sulfophenyl)octanoic acid | C₁₄H₂₀O₅S | 300.4 | 8 | para-SO₃H, COOH | 3.39 | 3.80 | Moderate |
| 12-(3-Sulfophenyl)dodecanoic acid | C₁₈H₂₈O₅S | 356.5 | 12 | meta-SO₃H, COOH | 4.82 | 0.52 | Excellent |
| 12-(4-Nitrophenyl)dodecanoic acid | C₁₈H₂₇NO₅ | 337.4 | 12 | para-NO₂, COOH | 5.77 | 0.38 | Good |
| Linear Alkylbenzene Sulfonate C12 | C₁₈H₂₉NaO₃S | 348.5 | 12 | para-SO₃Na | 4.20 | 2.10 | Excellent |
| Sodium dodecyl sulfate | C₁₂H₂₅NaO₄S | 288.4 | 12 | SO₃Na | 1.60 | 8.20 | Excellent |